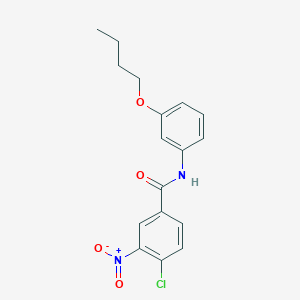
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, and an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with acetohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetohydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide can be compared with other pyrazole derivatives such as:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the acetohydrazide moiety, making it less versatile in terms of chemical reactivity.
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
4-nitro-1H-pyrazole-3,5-dicarboxylic acid: Contains additional carboxylic acid groups, making it more acidic and suitable for different types of reactions
Propriétés
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(10-4)3-6(13)9-8/h3,8H2,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNKTVWBRXOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea](/img/structure/B2957184.png)




![3-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2957205.png)
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea](/img/structure/B2957196.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)

